Product packaging for 2,4-Diaminotoluene(Cat. No.:CAS No. 95-80-7)

2,4-Diaminotoluene

Cat. No.: B122806
CAS No.: 95-80-7
M. Wt: 122.17 g/mol
InChI Key: VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Description

Significance in Chemical Synthesis Research

2,4-Diaminotoluene is a versatile and widely used intermediate in the chemical industry. nih.gov Its primary application lies in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacture of polyurethanes. atamanchemicals.comnih.gov Polyurethane foams, found in furniture, insulation, and automotive applications, rely on TDI for their creation. chemimpex.comimarcgroup.com

The compound's utility extends to the synthesis of a variety of other chemicals. It serves as a precursor in the production of dyes for textiles, leather, furs, and wood stains. atamanchemicals.comnih.gov For instance, the reaction of 2,4-TDA with benzenediazonium (B1195382) chloride yields the cationic azo dye Basic Orange 1, while its condensation with acetaldehyde (B116499) produces the acridine (B1665455) dye Basic Yellow 9. atamanchemicals.com Historically, it was also a component in hair dye formulations, a practice that ceased in the United States in 1971. atamanchemicals.com

Furthermore, research has demonstrated the role of 2,4-TDA in the development of high-performance materials. It is used in the preparation of impact-resistant resins and polyamides with superior wire-coating properties. chemicalbook.comnih.gov Other applications include its use as an antioxidant, a component in hydraulic fluids, a stabilizer for fungicides, and a photographic developer. atamanchemicals.comchemicalbook.com The compound is also instrumental in creating advanced pigments and materials for the electronics and aerospace industries. imarcgroup.com

ProductRole of this compoundApplication
Toluene Diisocyanate (TDI)Primary PrecursorPolyurethane Foams, Coatings, Adhesives atamanchemicals.comnih.govpmarketresearch.com
Azo Dyes (e.g., Basic Orange 1)IntermediateTextiles, Leather, Paper atamanchemicals.comchemimpex.com
Acridine Dyes (e.g., Basic Yellow 9)IntermediateBiological Stains, Antiseptics atamanchemicals.com
PolyamidesMonomer/EnhancerImpact-Resistant Resins, Wire Coatings chemicalbook.comnih.gov
Specialty ChemicalsIntermediateAntioxidants, Hydraulic Fluids, Fungicide Stabilizers atamanchemicals.comchemicalbook.comnih.gov

Evolution of Research Perspectives on this compound

The scientific community's perspective on this compound has evolved significantly over time, driven by advancements in industrial chemistry and a deeper understanding of chemical properties and safety.

Initially, research focused heavily on its utility as a versatile intermediate for a wide range of products. Its role in the production of dyes was established early on, with records of its commercial production in the United States dating back to 1919. nih.gov The mid-20th century saw a surge in its use for producing toluene diisocyanate, aligning with the burgeoning polyurethane market. nih.govimarcgroup.com In the 1970s, it was used in the production of approximately 60 different dyes. atamanchemicals.comnih.gov

By the late 20th and early 21st centuries, research began to shift. While its importance in synthesis remained, studies increasingly focused on creating more efficient and environmentally conscious production methods. researchgate.net Research into "green" synthesis routes, such as the direct synthesis of dimethyl toluene-2,4-dicarbamate from 2,4-TDA, urea, and methanol, aimed to reduce the environmental impact of traditional processes. acs.org

More recent research has also explored novel applications for 2,4-TDA derivatives. For example, scientists have investigated the synthesis of high-quality fluorescent oligo(this compound) for potential use as a chemosensor for detecting substances like arsenic. tandfonline.com This indicates a move towards leveraging the specific chemical properties of 2,4-TDA for highly specialized and advanced technological applications. Concurrently, there has been a significant body of research into the compound's toxicological profile, leading to regulatory changes and a more cautious approach to its handling and application in consumer products. nj.govwikipedia.orguzh.chsigmaaldrich.com

Time PeriodPrimary Research FocusKey Applications/Developments
Early 20th CenturyFundamental Synthesis and Dye ProductionCommercial production for dyes begins. nih.gov
Mid-20th CenturyPolymer Precursor and Industrial IntermediateKey role in the growing polyurethane industry. nih.govimarcgroup.com Widespread use in various dye manufacturing. atamanchemicals.com
Late 20th CenturyProcess Optimization and Safety AssessmentCessation of use in hair dyes in some regions. atamanchemicals.com Focus on industrial hygiene and exposure routes. nj.govinchem.org
Early 21st CenturyGreen Chemistry and Advanced ApplicationsDevelopment of phosgene-free synthesis routes for TDI. researchgate.net Research into fluorescent oligomers for sensor applications. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2<br>CH3C6H3(NH2)2<br>C7H10N2 B122806 2,4-Diaminotoluene CAS No. 95-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3
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InChI Key

VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)N
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Molecular Formula

C7H10N2, Array
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Related CAS

5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride)
Record name Toluene-2,4-diamine
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DSSTOX Substance ID

DTXSID4020402
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Molecular Weight

122.17 g/mol
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Physical Description

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.]
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Boiling Point

558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F
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Flash Point

300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F
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Solubility

1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble
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Density

1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F)
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg
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Impurities

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities.
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Color/Form

Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals

CAS No.

95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5
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Record name TOLUENE-2,4-DIAMINE
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Melting Point

210 °F (NTP, 1992), 99 °C, 210 °F
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Synthetic Methodologies and Industrial Precursors

Role as an Industrial Intermediate in Advanced Materials

Mammary Gland Tumorigenesis

Studies in animal models have demonstrated a link between the administration of 2,4-Diaminotoluene and the development of mammary gland tumors. In bioassays conducted on F344 rats, the oral administration of this compound in their feed led to a dose-related increase in the incidence of carcinomas or adenomas of the mammary gland in females nih.gov. The combined incidence of both benign (adenoma) and malignant (carcinoma) mammary-gland tumors was found to be increased in female rats exposed to the compound through their diet nih.gov. Research has consistently identified the mammary gland as a target for tumor development following dietary administration of this compound in animal studies epa.govnih.gov. In one study, the incidence of these tumors was significantly higher in dosed groups compared to the control group, with rates of 38 out of 50 in the low-dose group and 41 out of 50 in the high-dose group, compared to 1 out of 20 in the control group nih.gov.

Table 1: Incidence of Mammary Gland Tumors in Female F344 Rats

Group Incidence (Tumors/Animals) Percentage
Control 1/20 5%
Low-Dose 38/50 76%
High-Dose 41/50 82%

Subcutaneous Fibroma Formation

Investigations into the carcinogenic potential of this compound have revealed its capacity to induce benign tumors of the subcutaneous tissue. Specifically, dietary administration of the compound has been shown to cause subcutaneous fibromas in male F344 rats nih.govepa.govnih.gov. The incidence of these fibromas was found to be dose-related in male rats, with dosed groups showing a statistically significant higher rate of tumor formation compared to control groups nih.gov. This indicates that subcutaneous tissue is a specific target for the tumorigenic effects of this compound in this sex and species nih.gov.

Renal Carcinoma Investigations

Research has also explored the effect of this compound on the kidneys. Administration of this compound via stomach tube to male Eker rats resulted in the development of kidney cancer (carcinoma) nih.govnih.gov. The Eker rat strain is noted for having a high spontaneous incidence of kidney tumors, and this study demonstrated that exposure to this compound could induce renal carcinoma in this susceptible model nih.govnih.gov.

Lymphoma and Leukemia Studies

The carcinogenic activity of this compound has been evaluated in relation to hematopoietic cancers. Animal studies involving dietary administration have suggested a possible link between exposure to the compound and an increased incidence of lymphomas and leukemia epa.govnih.gov. In female B6C3F1 mice, the incidence of lymphomas suggested a potential relationship to the administration of the test chemical nih.gov. Similarly, lymphoma observed in female rats may have been related to exposure to this compound nih.gov.

Comparative Carcinogenicity with Isomers (e.g., 2,6-Diaminotoluene)

Comparative studies between this compound (2,4-DAT) and its isomer, 2,6-Diaminotoluene (2,6-DAT), have revealed significant differences in their carcinogenic activity, despite their structural similarities nih.gov. While both isomers show structural alerts for DNA reactivity, 2,4-DAT is recognized as a potent rodent carcinogen, with the liver being a primary target, whereas 2,6-DAT is not considered carcinogenic nih.gov.

To investigate this discrepancy, research on F-344 rat liver examined the ability of each isomer to induce DNA adducts and promote the growth of preneoplastic foci. The results showed that 2,4-DAT was able to induce approximately 6,500 times more DNA adducts than 2,6-DAT at an equimolar dose nih.gov. Furthermore, only 2,4-DAT significantly enhanced the growth of diethylnitrosamine-initiated hepatocytes, indicating a promoting effect in the carcinogenic process nih.gov. In contrast, 2,6-DAT showed no significant effect on the growth of these preneoplastic lesions nih.gov. These findings suggest that despite both being genotoxic to some extent, only 2,4-DAT significantly impacts the carcinogenic process in the liver, which helps to explain its higher carcinogenic potential compared to the 2,6-isomer nih.gov.

Table 2: Comparative Genotoxic and Promoting Activity in F-344 Rat Liver

Compound Relative DNA Adduct Formation Enhancement of Preneoplastic Foci Growth
This compound ~6500x higher than 2,6-DAT Significant enhancement
2,6-Diaminotoluene Baseline No significant effect

Reproductive and Developmental Toxicology

Spermatogenesis Inhibition Research

Studies on adult male Sprague-Dawley rats have demonstrated that this compound (referred to as TDA in the studies) can negatively impact male fertility by inhibiting sperm production nih.gov. When fed diets containing the compound, rats exhibited reduced fertility, arrested spermatogenesis, and diminished levels of circulating testosterone nih.gov.

Further investigation revealed that exposure to TDA led to a decrease in the number of sperm in the seminiferous tubules and cauda epididymides nih.gov. After several weeks of exposure, there was a significant decrease in epididymal sperm reserves nih.gov. Microscopic examination of the testes revealed degenerative changes in Sertoli cells, which are crucial for sperm development nih.gov. These findings suggest that the inhibition of spermatogenesis caused by this compound is mediated through damage to the Sertoli cells nih.gov.

Embryotoxicity and Teratogenicity Studies

Research into the developmental effects of this compound has indicated a notable distinction between its isomers. Studies conducted on rats and rabbits have concluded that the 2,4-isomer of diaminotoluene is not embryotoxic in these animal models. who.int This is in contrast to its 2,6-isomer, which has been reported to be embryotoxic in both rats and rabbits and has been associated with malformations in rats. who.int

While detailed protocols of these specific embryotoxicity and teratogenicity studies are not extensively elaborated in the available literature, the consistent finding across studies is the lack of developmental toxicity associated with the this compound isomer.

Immunotoxicological Investigations

The immunotoxic potential of this compound (DAT) has been investigated in animal models, revealing significant effects on the immune system. A study in female B6C3F1 mice exposed to DAT by gavage for 14 days demonstrated that the compound is immunotoxic.

Key findings from this research include:

Humoral Immunity: A decreased IgM and IgG response to sheep erythrocytes was observed in mice exposed to DAT. This suggests an impairment of the antibody-mediated immune response.

Cellular Immunity: While the proliferative capacity of immunocompetent cells in response to mitogens was not impaired, there was a dose-dependent decrease in natural killer (NK) cell activity. Conversely, the delayed-type hypersensitivity (DTH) response to keyhole limpet hemocyanin was increased.

Macrophage Function: Phagocytosis by splenic macrophages was inhibited by DAT exposure, although peritoneal macrophages were not similarly affected.

Host Resistance: DAT exposure led to decreased host resistance to bacterial challenges with Streptococcus pneumoniae and Listeria monocytogenes. However, resistance to the B16F10 pulmonary tumor model and the PYB6 fibrosarcoma was not affected.

Other Immunological Parameters: A dose-dependent increase in the number of B cells was noted, and serum C3 levels were suppressed at high doses.

These findings indicate that this compound can perturb both the differentiation and maturation of leukocytes, leading to alterations in immune function.

Table 1: Summary of Immunotoxicological Effects of this compound in B6C3F1 Mice

Immunological ParameterObserved Effect
IgM and IgG Response to Sheep ErythrocytesDecreased
Natural Killer (NK) Cell ActivityDecreased (dose-dependently)
Delayed-Type Hypersensitivity (DTH) ResponseIncreased
Splenic Macrophage PhagocytosisInhibited
Peritoneal Macrophage PhagocytosisNo significant effect
Host Resistance to S. pneumoniae and L. monocytogenesDecreased
Host Resistance to B16F10 and PYB6 TumorsUnaffected
B Cell NumberIncreased (dose-dependently)
Serum C3 LevelsSuppressed (at high dose)

Cellular Response and Cytotoxicity Mechanisms

In vitro studies have been employed to assess the cytotoxic potential of this compound at the cellular level. One such study utilized an RNA synthesis inhibition test as a cytotoxicity assay in the human hepatoma cell line, HepG2. The results of this assay determined the half-maximal inhibitory concentration (IC50) of 2,4-DAT to be 5.2 mM after a 20-hour exposure period. researchgate.net This indicates that at this concentration, the rate of RNA synthesis in the HepG2 cells was reduced by 50%. Such assays are valuable for quantifying the cytotoxic effects of a compound and for providing insights into its potential mechanisms of toxicity, in this case, interference with a fundamental cellular process like transcription.

The liver has been identified as a primary target organ for the toxic effects of this compound. Chronic animal studies have consistently reported liver injury in rats and mice following dietary administration of the compound. epa.gov

Specific findings related to hepatic cellular toxicity include:

Hepatocellular Neoplasia: Long-term feeding studies in F344 rats demonstrated a statistically significant increase in the incidence of hepatic neoplasia in males and a dose-related positive trend in both sexes. nih.gov

Hepatocellular Changes: Associated with the development of neoplasia, significant hepatocellular changes were observed in both male and female rats. nih.gov

Centrilobular Necrosis: In a 14-day study in B6C3F1 mice, histopathological evaluation revealed the liver to be the major target organ, with dose-dependent morphological changes. The highest dose was associated with moderate centrilobular necrosis. nih.gov

DNA Damage: In vitro studies using primary rat hepatocytes have shown that 2,4-DAT can induce DNA damage, as evidenced by a significant response in unscheduled DNA synthesis (UDS) assays. nih.gov This suggests that damage to the DNA of hepatocytes may play a role in its carcinogenic activity. nih.gov

Enzyme Alterations: Short-term oral treatment of male F-344 rats resulted in depressed activities of microsomal cytochrome P-450-dependent enzymes, while the activity of epoxide hydrolase was markedly elevated. who.int

Binding to Macromolecules: this compound or its metabolites have been shown to bind irreversibly to hepatic proteins and liver ribosomal RNA. who.int

These findings collectively underscore the significant hepatotoxic potential of this compound, involving both cytotoxic and genotoxic mechanisms that can lead to severe liver damage and carcinogenesis.

The cytotoxic effects of this compound and its related compound, 2,4-toluenediamine (2,4-TDA), have been investigated in cell lines other than hepatocytes, including those of the skin and lungs.

In a comparative cytotoxicity study, keratinocytes showed a higher sensitivity to 2,4-TDA compared to fibroblasts and HepG2 cells after a 24-hour exposure. researchgate.net However, cytotoxicity (defined as cell viability below 80%) was only observed at high concentrations. researchgate.net

Another study investigated the effect of 2,4-TDA on human lung fibroblasts (HLFs) in culture. The findings from this research indicated that 2,4-TDA, at lower concentrations, partially reduced the viability of HLFs. Interestingly, at higher concentrations, it appeared to promote cell growth. In contrast, the 2,6-isomer of TDA exhibited both cytotoxic and proliferative effects on HLFs, which were dependent on the concentration, duration of exposure, and cell culture density.

These studies suggest that the cytotoxic response to this compound and its derivatives can vary between different cell types, highlighting the importance of considering multiple cell lines in toxicological assessments.

Environmental Fate and Remediation Strategies

Biodegradation Pathways and Microbial Ecologies

The biological degradation of 2,4-DAT is a key process in its environmental attenuation. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize this compound, often utilizing it as a source of carbon and nitrogen. The efficiency and pathways of biodegradation are highly dependent on the prevailing environmental conditions and the specific microbial consortia present.

Activated sludge systems, commonly employed in wastewater treatment plants, represent a significant environment for the aerobic biodegradation of 2,4-DAT. The biodegradability of toluene (B28343) diamine (TDA) has been examined in activated sludges, where a microorganic-enzyme system capable of metabolizing TDA was developed by acclimating the sludge with aniline (B41778) and TDA. nih.gov In a sludge subjected to 200 days of acclimation, a considerable increase in the respiration rate upon the addition of TDA was observed, accompanied by a sharp decrease in its concentration, indicating fortuitous metabolism. nih.gov

The rate of biodegradation of TDA in the absence of aniline follows first-order kinetics with respect to its concentration when the initial TDA concentration is below approximately 5 mg/l. nih.gov The rate constant in this relationship is proportional to the mixed liquor suspended solids (MLSS). nih.gov However, at initial TDA concentrations exceeding 5 mg/l, the degradation kinetics deviate from a first-order rate equation. nih.gov The addition of aniline can stimulate the reaction activity and even restore it after the TDA biodegradation has been completely terminated by inhibition. sspej.org

ParameterValue/ObservationReference
Biodegradation Kinetics (Initial TDA < 5 mg/l) First-order nih.gov
Rate Constant Proportionality Mixed Liquor Suspended Solids (MLSS) nih.gov
Inhibition Threshold Initial TDA > 5 mg/l nih.gov
Stimulatory Co-substrate Aniline sspej.org
Metabolism Type Fortuitous nih.gov

In soil environments, the biotransformation of 2,4-DAT is influenced by a multitude of factors including soil type, organic matter content, pH, and the indigenous microbial population. While direct studies on 2,4-DAT are limited, research on the biotransformation of its precursor, 2,4-dinitrotoluene (B133949) (2,4-DNT), provides valuable insights. Under aerobic conditions, the biodegradation of 2,4-DNT can proceed through the reduction of the nitro groups to form aminonitrotoluenes and subsequently 2,4-DAT. nih.gov

The mobility of 2,4-DAT in soil is expected to be low based on its Koc values, suggesting it will likely bind to soil particles. nih.gov However, its water solubility indicates a potential for leaching into the subsurface. nih.gov Aromatic amines are known to bind strongly to humus and organic matter in soil, which can further reduce their mobility. nih.gov One study utilizing a shake flask test with soil inoculum showed that only 35% of 14-CO2 was evolved over 375 days, suggesting that complete mineralization in soil can be a slow process. nih.gov

The half-life of 2,4-DAT in the environment can vary significantly. When released to air, its estimated half-life is about 8 hours due to photolysis and reaction with hydroxyl radicals. nih.gov In water, it is subject to biodegradation and photooxidation. nih.gov The persistence in soil is influenced by its low soil sorption partition coefficient, which suggests a potential for leaching. nih.gov

Environmental CompartmentDominant Fate ProcessEstimated Half-life/MobilityReference
Air Photolysis and reaction with hydroxyl radicals~8 hours nih.gov
Water Biodegradation and photooxidationVariable nih.gov
Soil Biodegradation, low mobility due to sorptionSlow mineralization nih.gov

Several bacterial strains have been identified for their ability to degrade 2,4-DNT, the precursor to 2,4-DAT, and by extension, are likely involved in 2,4-DAT metabolism. Burkholderia sp. strain DNT and Burkholderia cepacia have been shown to mineralize 2,4-DNT through an oxidative pathway. nih.govbohrium.com This pathway is initiated by a dioxygenation reaction that forms 4-methyl-5-nitrocatechol (B15798) and releases nitrite. nih.gov Subsequent enzymatic reactions lead to ring cleavage and complete mineralization. nih.gov

Pseudomonas species are also prominent in the degradation of nitroaromatic compounds. Pseudomonas putida F1, for example, degrades toluene through a well-characterized pathway involving a series of enzymatic steps initiated by toluene dioxygenase. nih.govnih.gov While the specific pathway for 2,4-DAT in Pseudomonas is not fully elucidated, their versatile metabolic capabilities suggest a significant role in its degradation. Research on toluene degradation by Bacillus paralicheniformis and Brevibacillus agri has also revealed unique metabolic routes, indicating a diversity of bacterial strategies for breaking down such aromatic compounds. researchgate.net

Bacterial Strain/GenusKey Enzyme/Pathway InitiatorDegradation CapabilityReference
Burkholderia sp. DioxygenaseMineralization of 2,4-DNT nih.gov
Burkholderia cepacia DioxygenaseMineralization of 2,4-DNT bohrium.com
Pseudomonas putida Toluene DioxygenaseDegradation of Toluene nih.govnih.gov
Bacillus paralicheniformis Multiple monooxygenasesDegradation of Toluene researchgate.net
Brevibacillus agri Multiple monooxygenasesDegradation of Toluene researchgate.net

White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective in the bioremediation of a wide range of recalcitrant organic pollutants, including nitroaromatic compounds. lodz.plasm.orgnih.gov Their efficacy stems from the secretion of non-specific, extracellular ligninolytic enzymes, primarily lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. researchgate.netnih.gov

Phanerochaete chrysosporium has been shown to mineralize 2,4-dinitrotoluene. nih.gov The degradation pathway involves an initial reduction to 2-amino-4-nitrotoluene, which is then oxidized by MnP. nih.gov This is followed by a series of oxidation, reduction, and methylation steps, ultimately leading to ring cleavage of 1,2,4-trihydroxybenzene to produce β-ketoadipic acid. asm.orgnih.gov This pathway is unique in that it appears to remove both nitro groups before the aromatic ring is cleaved. nih.gov The broad substrate specificity of these fungal enzymes makes them promising candidates for the bioremediation of 2,4-DAT contaminated environments. wikipedia.org

Fungal SpeciesKey EnzymesDegradation Products of 2,4-DNTReference
Phanerochaete chrysosporium Lignin Peroxidase (LiP), Manganese Peroxidase (MnP)2-amino-4-nitrotoluene, 4-nitro-1,2-benzoquinone, 1,2,4-trihydroxybenzene, β-ketoadipic acid asm.orgnih.gov

The bioavailability of hydrophobic organic compounds like 2,4-DAT can be a limiting factor in their biodegradation. Biosurfactants, which are microbially produced surface-active agents, can enhance the solubility and desorption of such compounds, thereby increasing their availability to degradative microorganisms. google.comnih.gov

Studies have shown that rhamnolipids, a type of biosurfactant produced by Pseudomonas aeruginosa, can significantly enhance the anaerobic degradation of petroleum hydrocarbons. nih.gov The addition of rhamnolipids at an optimal concentration was found to increase the degradation rate of total petroleum hydrocarbons in sediment. nih.gov While specific studies on 2,4-DAT are scarce, the principles of biosurfactant-enhanced biodegradation are applicable. The use of biosurfactants can promote the degradation of aromatic amines by increasing their solubility and facilitating their uptake by microbial cells. asm.org

Biosurfactant TypeProducing Microorganism (Example)Mechanism of EnhancementPotential ApplicationReference
Rhamnolipid Pseudomonas aeruginosaIncreased solubility and desorption of hydrophobic compoundsRemediation of petroleum hydrocarbon and aromatic amine contaminated sites nih.gov
Surfactin Bacillus subtilisEmulsification and reduction of surface tensionBioremediation of various organic pollutants google.com

Abiotic Degradation Mechanisms

In addition to biological processes, abiotic degradation mechanisms can also contribute to the transformation of 2,4-DAT in the environment. These processes include chemical oxidation, hydrolysis, and photolysis.

The oxidation of 2,4-DAT by persulfate (S₂O₈²⁻) in aqueous solution has been investigated. The degradation rate of TDA increases with increasing persulfate concentrations. lodz.pl The reaction is influenced by the presence of activators such as Fe²⁺, which promotes the formation of hydroxyl radicals that play a significant role in the degradation process. lodz.pl In the absence of Fe²⁺, persulfate anions and sulfate (B86663) radicals are responsible for the degradation. lodz.pl Intermediates identified during the persulfate oxidation of TDA include 2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-diaminobenzaldehyde, 2,4-bis(vinylamino)benzaldehyde, and 3,5-diamino-4-hydroxy-2-pentene. lodz.pl

2,4-DAT is not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of functional groups that are susceptible to hydrolysis. nih.gov However, it does absorb light at wavelengths greater than 294 nm, which suggests that it may be susceptible to direct photolysis by sunlight. nih.gov The vapor-phase reaction of 2,4-DAT with photochemically-produced hydroxyl radicals is estimated to be rapid, with a half-life of approximately 2 hours. nih.gov

Abiotic ProcessReagent/ConditionKey Intermediates/ProductsSignificance in EnvironmentReference
Persulfate Oxidation Persulfate (S₂O₈²⁻), Fe²⁺2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-diaminobenzaldehyde, etc.Potential for in-situ chemical oxidation (ISCO) remediation lodz.pl
Hydrolysis Neutral pHNot significantLow nih.gov
Photolysis Sunlight (>294 nm)Not fully characterizedPotentially significant in air and surface waters nih.gov
Reaction with Hydroxyl Radicals Photochemically generated OH•Not fully characterizedRapid degradation in the atmosphere nih.gov

Advanced Oxidation Processes for Aqueous Phase Degradation

Advanced Oxidation Processes (AOPs) represent a class of effective treatment methods for the degradation of persistent organic pollutants like 2,4-Diaminotoluene (TDA) in water. semanticscholar.orgindexcopernicus.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (OH•), which can oxidize a wide range of contaminants, ultimately mineralizing them into simpler, harmless substances such as carbon dioxide and water. indexcopernicus.comsemanticscholar.org

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is an established AOP for treating wastewater containing TDA. semanticscholar.orgsemanticscholar.orgingentaconnect.com The process relies on the photolysis of H₂O₂ by UV light (at wavelengths below 400 nm) to produce hydroxyl radicals, which are potent oxidizing agents with an oxidation potential of 2.8 eV. indexcopernicus.comsemanticscholar.org Studies have demonstrated that neither UV radiation alone nor H₂O₂ oxidation by itself is sufficient for the effective degradation of TDA. semanticscholar.orgingentaconnect.comcivilica.com However, the combined UV/H₂O₂ process can achieve complete degradation. ingentaconnect.comcivilica.com

Research into the UV/H₂O₂ treatment of synthetic wastewater containing TDA has identified several key operational parameters that influence its efficiency. These include the initial concentrations of both TDA and H₂O₂, as well as the pH of the solution. semanticscholar.orgsemanticscholar.org

Influence of Operating Parameters:

Initial TDA Concentration: The degradation efficiency of TDA decreases as its initial concentration increases. semanticscholar.orgsemanticscholar.org For instance, in one study, the removal efficiency after 100 minutes of reaction dropped from 97.6% to 48% when the initial TDA concentration was raised from 0.5 mM to 1 mM. semanticscholar.org This is attributed to the increased generation of intermediate compounds at higher TDA concentrations, which compete with TDA for the available hydroxyl radicals. researchgate.net

Hydrogen Peroxide Concentration: The degradation rate improves with an increasing concentration of H₂O₂ up to an optimal value. semanticscholar.orgingentaconnect.comcivilica.com Beyond this point, higher concentrations of H₂O₂ can have a scavenging effect on the hydroxyl radicals, slightly reducing the process's efficiency. semanticscholar.org

pH Level: The pH of the solution significantly affects the degradation rate. The process is most effective in a neutral environment. ingentaconnect.com One investigation found that increasing the initial pH from 4 to 7 enhanced the removal of TDA from 76% to 97.6% after 100 minutes. semanticscholar.org The reaction rate was observed to decrease significantly in alkaline solutions. semanticscholar.orgsemanticscholar.orgcivilica.com

The degradation of TDA via the UV/H₂O₂ process has been shown to follow pseudo-first-order kinetics. ingentaconnect.comcivilica.com At optimal conditions (pH 7, initial TDA concentration of 0.5x10⁻³ M, and H₂O₂ concentration of 3.5x10⁻² M), a removal of 97.6% for TDA and 43.5% for Chemical Oxygen Demand (COD) was achieved after 100 minutes of reaction. civilica.com The corresponding pseudo-first-order rate constant (k) was determined to be 35.7x10⁻³ min⁻¹ with a reaction half-life (t₁/₂) of 19.4 minutes. civilica.com

Table 1: Optimal Conditions and Kinetic Data for UV/H₂O₂ Degradation of this compound
ParameterOptimal Value/ResultReference
Optimal pH7 ingentaconnect.comcivilica.com
Initial TDA Concentration0.5 x 10⁻³ M civilica.com
Initial H₂O₂ Concentration3.5 x 10⁻² M civilica.com
TDA Removal Efficiency (at 100 min)97.6% semanticscholar.orgingentaconnect.comcivilica.com
COD Removal Efficiency (at 100 min)43.5% semanticscholar.orgingentaconnect.comcivilica.com
Kinetic ModelPseudo-first-order ingentaconnect.comcivilica.com
Rate Constant (k)35.7 x 10⁻³ min⁻¹ civilica.com
Half-life (t₁/₂)19.4 min civilica.com

Photolytic and Hydrolytic Transformation Processes

The transformation of this compound in the environment can be influenced by photolysis and hydrolysis.

Photolysis: this compound absorbs light at wavelengths greater than 294 nm, which suggests it may be susceptible to direct degradation by sunlight (photolysis). nih.gov When released into the atmosphere, TDA is expected to react with photochemically generated hydroxyl radicals, with an estimated half-life of approximately 8 hours. nih.gov Sunlight can also generate other reactive species like singlet oxygen, alkyl peroxyl radicals, and alkoxy radicals, which are capable of oxidizing TDA. nih.gov

Hydrolysis: this compound is not expected to undergo hydrolysis under typical environmental conditions due to the absence of functional groups that are susceptible to this type of reaction. nih.gov However, it is important to note that TDA itself is a primary hydrolysis product of Toluene diisocyanate (TDI), a widely used industrial chemical. nih.govnih.gov Spills or releases of TDI into aquatic environments can lead to the formation of TDA. nih.gov

Environmental Distribution and Transport Studies

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, particularly its interaction with soil and water.

This compound is soluble in water and exhibits a low soil sorption partition coefficient. nih.govnih.gov This characteristic indicates a weak tendency to bind to soil and sediment particles. nih.gov Consequently, when released to soil, TDA is not likely to be strongly adsorbed and will most likely leach through the soil profile into the subsurface and potentially contaminate groundwater. nih.govnih.gov Its low potential for volatilization from either water or soil further contributes to its persistence and mobility in the aqueous phase. nih.govnih.gov

To better predict the environmental impact of TDA, particularly in aquatic systems, modeling studies have been conducted. One such model was developed to provide a conservative and rapid estimation of TDA concentrations in rivers following a significant spill of its precursor, Toluene diisocyanate (TDI). nih.gov

TDI is sparingly soluble but hydrolyzes almost instantaneously in water to form TDA. nih.gov The model revisits previously published data on TDI hydrolysis to simulate the formation and distribution of TDA in a riverine environment. nih.gov Model experiments indicated that the maximum achievable concentration of TDA under such a scenario is approximately 30 mg/L. nih.gov However, the model simulations suggest that the actual TDA concentrations in a river after a TDI discharge could be up to three orders of magnitude lower than this maximum. nih.gov This modeling provides a crucial tool for assessing the potential ecotoxicity dominated by TDA following an industrial incident involving TDI. nih.gov

Toxicological and Carcinogenic Research

Genotoxicity and DNA Interactions

2,4-Diaminotoluene (TDA) is a hepatocarcinogenic aromatic amine that has been the subject of research to understand its mechanisms of toxicity, particularly its ability to interact with DNA and induce genetic damage. researchgate.netnih.gov

Unscheduled DNA synthesis (UDS) is a key process in the excision repair of DNA damage, and its measurement serves as an indicator of a substance's potential to cause DNA damage. researchgate.netoecd.org In studies utilizing primary rat hepatocytes, this compound was examined for its ability to induce DNA repair. nih.gov When these liver cells were treated with 2,4-DAT in the presence of tritiated thymidine (3H-thymidine), a significant induction of UDS was observed. nih.gov Autoradiography was used to visualize the incorporation of the radiolabel resulting from DNA repair. nih.gov At non-toxic concentrations of 1 x 10⁻⁴ M and lower, 2,4-DAT was the only compound among several dinitrotoluene isomers tested to elicit a significant response, defined as an average of greater than 5 net grains per nucleus. nih.gov This positive result in the UDS assay suggests that the carcinogenic activity of 2,4-DAT may be linked to its ability to directly damage the DNA of hepatocytes. nih.gov

Table 1: Unscheduled DNA Synthesis (UDS) in Primary Rat Hepatocytes Exposed to this compound

Compound Concentration Result
This compound ≤ 1 x 10⁻⁴ M Significant UDS Response (>5 net grains/nucleus)

Data sourced from studies on primary rat hepatocytes. nih.gov

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting various forms of DNA damage in individual cells, including single and double-strand breaks and alkali-labile sites. sumitomo-chem.co.jpresearchgate.net The genotoxicity of this compound has been confirmed in multiple studies using this assay.

In an in vivo study, male Sprague-Dawley rats were administered 2,4-DAT orally. nih.gov The analysis of liver and stomach cells revealed a weak but reproducible, dose-dependent, and statistically significant increase in DNA damage specifically in the liver cells. nih.gov No such increases in DNA damage were observed in the stomach cells. nih.gov

In vitro studies using the human hepatoma cell line, HepG2, also demonstrated the DNA-damaging potential of 2,4-DAT. researchgate.net The compound was found to have a genotoxic effect at concentrations ranging from 1.45 to 6.80 mM. researchgate.net A notable increase in the percentage of tail DNA, an indicator of DNA damage in the Comet assay, was observed at the highest tested concentration of 8 mM. researchgate.net

Table 2: Comet Assay Findings for this compound

Assay Type System Key Finding Reference
In Vivo Male Sprague-Dawley Rat Liver Cells Weak, reproducible, dose-related increase in DNA damage nih.gov

The phosphorylation of the histone variant H2AX to form gamma-H2AX (γ-H2AX) is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs). nih.govmagtechjournal.com The formation of γ-H2AX foci at the sites of damage is a key step in the recruitment of DNA repair proteins. nih.gov Research has shown that this compound is capable of inducing γ-H2AX phosphorylation in human-derived HepG2 cells, indicating its ability to cause severe forms of DNA damage such as DSBs. researchgate.net

The micronucleus assay is a core toxicological test used to evaluate the potential of a substance to cause chromosomal damage. researchgate.net Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, and their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. frontiersin.org

The human hepatoma cell line HepG2 is frequently used for in vitro genotoxicity testing due to its human origin and metabolic capabilities. nih.gov Studies on this compound in HepG2 cells have yielded varying results regarding micronucleus induction.

One study investigated the genotoxicity of 2,4-DAT in HepG2 cells and found a clear positive response in the micronucleus assay. researchgate.net At a concentration of 6.80 mM, the number of micronuclei per 1000 binucleated cells was 3.5 times higher than that observed in the negative control group. researchgate.net This demonstrated a genotoxic effect at concentrations ranging from 1.45 to 6.80 mM. researchgate.net

Conversely, another comparative study assessing the performance of HepaRG and HepG2 cells in a high-throughput micronucleus assay reported different findings. researchgate.net In this research, HepG2 cells exposed to 2,4-DAT at concentrations up to 5,000 µM did not show a significant increase in micronucleus formation over the vehicle control. researchgate.net The study noted that HepG2 cells exhibited lower sensitivity in detecting certain indirect-acting genotoxicants compared to HepaRG cells. researchgate.net

Table 3: In Vitro Micronucleus Assay Results for this compound in HepG2 Cells

Study Concentration Result Fold Increase Over Control Reference
6.80 mM (6800 µM) Positive 3.5 researchgate.net

Micronucleus Formation in Cellular Systems

In Vivo Micronucleus Tests in Rodents

The in vivo micronucleus test is utilized to determine if a compound causes chromosomal damage by assessing the formation of micronuclei, which can contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division criver.com. Studies on this compound have yielded mixed results in rodent bone marrow.

Investigations into the genotoxicity of 2,4-DAT and its structural isomer, 2,6-diaminotoluene (2,6-DAT), in the rat bone marrow micronucleus test showed that both isomers produced weakly positive results nih.govoup.com. For the carcinogenic 2,4-DAT, this weak effect was observed only at very toxic dose levels, leading to questions about the biological relevance of the finding nih.govoup.com. In one study, a small, but statistically significant, increase in the micronucleus frequency was seen 24 hours after treatment in male PVG rats, but no cytotoxic effects were observable at the tested doses oup.com. The weak and statistically significant effect was noted at a dose that was lethal to half the animals treated for a 48-hour sampling time, making its biological significance uncertain oup.com. Another study reported a negative result for 2,4-DAT in an in vivo micronucleus test in B6C3F1 mice nih.gov. However, other research has listed 2,4-DAT as positive for inducing micronuclei in rat liver oup.com. This suggests that while 2,4-DAT has some genotoxic potential in vivo, its clastogenic activity in bone marrow is weak and may only be apparent at high, toxic concentrations nih.govoup.com.

Table 1: Summary of In Vivo Micronucleus Test Results for this compound

Species/Strain Tissue Result Notes Reference(s)
Rat (PVG) Bone Marrow Weakly Positive Effect was only detectable at very toxic doses, making the biological relevance questionable. nih.govoup.com
Mouse (B6C3F1) Bone Marrow Negative No significant increase in micronuclei observed. nih.gov
Rat Liver Positive Listed as positive in a review of micronucleus assays in tissues other than bone marrow. oup.com

Gene Mutation Studies in Transgenic Animal Models

Transgenic rodent models, which incorporate reporter genes for mutation analysis, have been instrumental in evaluating the in vivo mutagenicity of chemicals in specific target organs d-nb.info. Studies using these models have provided clear evidence of the mutagenic activity of 2,4-DAT in the liver.

In a study using F344 gpt delta transgenic rats, dietary administration of 2,4-DAT for 13 weeks resulted in a significant increase in the mutation frequencies of base substitutions, primarily at G:C base pairs, in the liver nih.govnih.gov. In contrast, no significant induction of genotoxicity was observed in the kidneys of rats treated with 2,4-DAT, nor in the livers of rats treated with the non-carcinogenic isomer, 2,6-DAT nih.govnih.gov.

Similarly, research in the Big Blue® (lacI) transgenic B6C3F1 mouse model demonstrated the ability of this system to distinguish between the carcinogenic 2,4-DAT and the non-carcinogenic 2,6-DAT semanticscholar.org. After 90 days of dietary exposure, the mutant frequency in the liver of mice exposed to 2,4-DAT was significantly higher compared to both the age-matched control group and the group exposed to 2,6-DAT semanticscholar.org. These findings from transgenic animal models strongly indicate that 2,4-DAT is an in vivo mutagen in the liver, the primary target organ for its carcinogenic effects nih.govsemanticscholar.org.

Table 2: Gene Mutation Studies of this compound in Transgenic Rodents

Transgenic Model Exposure Duration Target Organ Key Finding Reference(s)
F344 gpt delta rat 13 weeks Liver Significantly increased frequency of base substitution mutations (mainly at G:C pairs). nih.govnih.gov
F344 gpt delta rat 13 weeks Kidney No induction of genotoxicity. nih.govnih.gov
Big Blue® B6C3F1 mouse 90 days Liver Mutant frequency was significantly higher compared to controls and the 2,6-DAT-exposed group. semanticscholar.org
Big Blue® B6C3F1 mouse 30 days Liver Mutant frequencies were nearly identical between 2,4-DAT, 2,6-DAT, and control groups. semanticscholar.org

DNA Adduct Formation and Characterization

The formation of covalent bonds between a chemical or its metabolites and DNA, known as DNA adducts, is a critical mechanism in chemical carcinogenesis taylorandfrancis.com. Research has shown that 2,4-DAT is capable of forming DNA adducts both in vitro and in vivo.

Metabolic activation of 2,4-DAT with rat liver post-mitochondrial supernatant resulted in the formation of adducts with calf thymus DNA in vitro nih.gov. Immunochemical analysis using monoclonal antibodies revealed that the guanine base is a primary target for the binding of activated 2,4-DAT metabolites to DNA nih.gov. Further investigation showed that approximately 80% of the in vitro metabolic activation involves the para amino group of the 2,4-DAT molecule nih.gov.

In vivo studies using F-344 rats have demonstrated that 2,4-DAT is a potent inducer of DNA adducts in the liver, its main target organ for carcinogenicity nih.gov. A comparative study found that 2,4-DAT induced approximately 6,500 times more DNA adducts in the liver than its non-carcinogenic isomer, 2,6-DAT, at an equimolar dose nih.gov. Primary cultures of hepatocytes from F344 rats also confirmed that 2,4-DAT is activated to metabolites that bind covalently to DNA nih.gov. This extensive formation of DNA adducts in the target organ provides a strong mechanistic link to the observed hepatocarcinogenicity of 2,4-DAT nih.gov.

Metabolite-Mediated Genotoxicity (e.g., Bioactivation by CYP1A2, SULTs, NATs)

The genotoxicity of this compound is not inherent to the parent molecule but is a result of its metabolic activation into reactive intermediates. This bioactivation process involves multiple enzyme systems. The metabolic pathways for carcinogenic aromatic amines typically involve N-oxidation, often catalyzed by cytochrome P450 enzymes like CYP1A2, followed by esterification by phase II enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs) researchgate.netscielo.br.

Studies have linked the genotoxicity of 2,4-DAT specifically to bioactivation by CYP1A2, along with subsequent metabolism by SULTs or NATs, which form DNA-reactive metabolites researchgate.net. Research using primary rat hepatocytes has indicated that both cytochrome P-450 and sulfation are involved in the activation of 2,4-DAT into metabolites that bind covalently to DNA nih.gov. The use of sulfation inhibitors significantly reduced the level of DNA binding in these cells, highlighting the critical role of sulfotransferase enzymes in the final activation step nih.gov. This metabolic pathway, leading to the formation of unstable, highly reactive esters that can readily form adducts with DNA, is a key determinant of the genotoxic and carcinogenic potential of 2,4-DAT nih.govresearchgate.net.

Carcinogenicity Studies in Experimental Models

Hepatocarcinogenesis Research in Rodents

Extensive research in rodent models has established this compound as a potent liver carcinogen nih.govnih.gov. Long-term bioassays conducted by the National Toxicology Program (NTP) demonstrated that dietary administration of 2,4-DAT was carcinogenic for F344 rats and B6C3F1 mice nih.gov.

In F344 rats, 2,4-DAT induced dose-related incidences of hepatocellular carcinomas or neoplastic nodules in both males and females nih.gov. In female B6C3F1 mice, dietary exposure to 2,4-DAT also caused hepatocellular carcinomas nih.gov. Further studies have confirmed these findings, showing that oral exposure to 2,4-DAT causes liver cancer in female mice and increases the combined incidence of benign and malignant liver tumors in rats of both sexes nih.govnih.gov.

Mechanistic studies have linked the hepatocarcinogenicity of 2,4-DAT to its ability to induce sustained cell proliferation in the liver nih.gov. Additionally, in short-term carcinogenicity assays using transgenic rats, 2,4-DAT was shown to induce glutathione S-transferase placental form (GST-P)-positive foci, which are preneoplastic lesions in the liver nih.govnih.gov. In contrast, its non-carcinogenic isomer, 2,6-DAT, did not induce these lesions, further solidifying the evidence for 2,4-DAT as a primary hepatocarcinogen in rodents nih.govnih.gov.

Table 3: Summary of Hepatocarcinogenicity Findings for this compound

Species/Strain Exposure Route Tumor Type Reference(s)
Rat (F344) Oral (feed) Hepatocellular carcinomas or neoplastic nodules (males and females) nih.govnih.govnih.gov
Mouse (B6C3F1) Oral (feed) Hepatocellular carcinomas (females) nih.govnih.govnih.gov
Rat (F344 gpt delta) Oral (feed) Preneoplastic lesions (GST-P-positive foci) nih.govnih.gov

Sarcoma Induction at Injection Sites

In addition to its carcinogenicity via oral administration, this compound has been shown to induce tumors at the site of injection. Studies have reported that subcutaneous injection of 2,4-DAT caused sarcomas at the injection site in rats of both sexes nih.govnih.gov. This finding demonstrates that 2,4-DAT can act as a carcinogen locally when administered through this route, inducing malignant tumors of mesenchymal origin.

Analytical Methodologies and Sensor Development

Chromatographic Quantification Techniques

Chromatography stands as a cornerstone for the separation and quantification of 2,4-TDA. Both liquid and gas chromatography, often coupled with mass spectrometry, provide robust and reliable results for a wide array of sample types.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of 2,4-TDA. scientificlabs.co.uk Reversed-phase HPLC methods are common, utilizing mobile phases typically consisting of acetonitrile (B52724) and water with an acid, such as phosphoric or formic acid, to facilitate separation. sielc.com For mass spectrometry compatibility, formic acid is the preferred modifier. sielc.com

Normal-phase HPLC has also been successfully applied, capable of resolving 2,4-diaminotoluene and its isomer, 2,6-diaminotoluene, within minutes. nih.gov Detection is commonly achieved using ultraviolet (UV) absorbance, with a wavelength of 250 nm providing good sensitivity. nih.gov The relationship between the peak height and the amount of compound injected is linear over a significant range, allowing for accurate quantification. nih.gov For instance, one method demonstrated linearity from 0.025 to 2 micrograms for both isomers, with the ability to quantify as little as 1 to 2 nanograms. nih.gov

HPLC methods have been developed for various matrices, including workplace air, where samples are collected on an acid-treated filter, derivatized, and then analyzed. nih.govlodz.pl Such methods can achieve detection limits in the nanogram per milliliter range. nih.govlodz.pl

Table 1: HPLC Methodologies for this compound Analysis

Parameter Method 1 Method 2
Chromatography Mode Normal-Phase Reversed-Phase
Mobile Phase Acetonitrile-water-saturated chloroform (B151607) (8:2, v/v) Acetonitrile, water, and phosphoric acid
Detection UV at 250 nm UV or Mass Spectrometry
Application Urine and plasma General analysis
Quantitation Limit 1-2 ng Not specified
Reference nih.gov sielc.com

This table provides a summary of two different HPLC approaches for the analysis of this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For enhanced speed and sensitivity, Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, is an effective option. sielc.com When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique offers exceptional capabilities for trace analysis of 2,4-TDA. The use of multiple reaction monitoring (MRM) mode in the mass spectrometer significantly lowers the limits of detection (LOD) and quantification (LOQ). irsst.qc.canih.gov

A UPLC-MS/MS method developed for quantifying 2,4-TDA on gloves following exposure to toluene (B28343) diisocyanate (TDI) demonstrated an LOD of 2.83 ng/mL and an LOQ of 9.42 ng/mL. irsst.qc.canih.gov This method involves a derivatization step with acetic anhydride (B1165640) to improve chromatographic retention and signal intensity. nih.gov The analysis is typically performed using a C18 column with a gradient elution of acetonitrile and water containing formic acid. irsst.qc.ca Another study focusing on the migration of primary aromatic amines from food contact materials reported an LOD of 0.05 µgL⁻¹ for 2,4-TDA, although it was noted to be higher than for other amines. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the determination of 2,4-TDA in biological samples like urine and serum. nih.govnih.gov These methods often require a derivatization step to increase the volatility and thermal stability of the analyte. Common derivatizing agents include heptafluorobutyric anhydride (HFBA) and trifluoroacetic anhydride. nih.govspkx.net.cn

One GC-MS method for urinary 2,4-TDA involves acid hydrolysis to free the amine, followed by extraction and derivatization with HFBA. nih.gov This approach is sensitive enough for biological monitoring of workers exposed to TDI. nih.gov Another study established a GC-MS method for analyzing 2,4-TDA in laminated food packaging, achieving a detection limit of 0.001 mg/L. spkx.net.cn For the analysis of 2,4-TDA in Mianpi composite packaging film bags, a method using ion-exchange solid-phase extraction followed by GC-MS after derivatization with heptafluorobutyric acid anhydride reported a limit of detection of 0.2 μg/L. chrom-china.com

Table 2: GC-MS Methodologies for this compound in Various Matrices

Parameter Urine Analysis Food Packaging Analysis
Sample Preparation Acid hydrolysis, extraction Soaking, extraction, derivatization
Derivatizing Agent Heptafluorobutyric anhydride Trifluoroacetic anhydride
Detection Limit Not specified 0.001 mg/L
Application Biological monitoring Food safety
Reference nih.gov spkx.net.cn

This table compares two GC-MS methods for the determination of this compound.

Electrochemical Detection Platforms

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and often portable solutions for the detection of 2,4-TDA.

Electrochemically Reduced Graphene Oxide-Carbon Nanotube Composites for Sensing

An innovative electrochemical sensor for 2,4-TDA has been developed using a composite of electrochemically reduced graphene oxide (ErGO) and carboxylic single-walled carbon nanotubes (CSWCNTs) on a glassy carbon electrode (GCE). rsc.org This platform demonstrates a strong electrochemical response to 2,4-TDA, with a linear detection range from 4.0 × 10⁻⁷ mol L⁻¹ to 8.5 × 10⁻⁵ mol L⁻¹ and a low detection limit of 8.0 × 10⁻⁸ mol L⁻¹. rsc.org The sensor exhibits excellent selectivity, stability, and reproducibility, making it suitable for determining 2,4-TDA in food packaging materials. rsc.org

Another approach utilized a GCE modified with multi-walled carbon nanotubes (MWCNTs), chitosan, and gold nanoparticles (AuNPs). diva-portal.org This sensor showed a significantly enhanced current response compared to a bare GCE and achieved a detection limit of 35 nM through amperometry. diva-portal.org The sensor's sensitivity was found to be pH-dependent, with optimal performance at a neutral pH of approximately 7. diva-portal.org

Biosensor Development for Amine Detection

While specific biosensors for 2,4-TDA are still an emerging area, the development of biosensors for aromatic amines, in general, holds significant potential. igem.org These analytical devices combine a biological sensing element with a physicochemical transducer, offering a rapid and inexpensive platform for real-time monitoring. igem.org

Current research in this field is exploring the use of protein receptors and enzymes for the detection of various aromatic compounds. igem.orgnih.gov For instance, efforts have been made to engineer the XylR transcription factor through directed evolution to create a biosensor for aromatic amines. igem.org Other developments include enzyme-based biosensors, such as those using diamine oxidase, which catalyzes the oxidation of primary amines, producing a detectable electrical signal. mdpi.com Although not yet specific to 2,4-TDA, these advancements in biosensor technology for aromatic amines pave the way for future development of highly specific and sensitive biosensors for this compound.

Sampling and Analytical Methods for Environmental and Occupational Monitoring

The accurate detection and quantification of this compound (TDA) in various matrices are crucial for assessing environmental contamination and occupational exposure. Standardized methods developed by occupational safety and health organizations, as well as specific research-based protocols, provide the framework for monitoring this compound.

Air Sampling and Analysis in Workplace Environments

Workplace air monitoring for this compound is essential in industries where it is produced or used, such as in the manufacturing of toluene diisocyanate (TDI) and polyurethane foams. who.int Several validated methods exist for the collection and analysis of airborne TDA.

Established methods from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) are commonly employed. NIOSH Method 5516, for instance, is designed for the determination of 2,4-TDA in the presence of isocyanates. nih.govwikisource.orgcdc.gov This method involves sampling air using an impinger containing a solution of 1-(2-methoxyphenyl)piperazine (B120316) in toluene. cdc.gov The collected TDA is then acetylated and analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. nih.govcdc.gov

OSHA Method 65 provides an alternative approach, utilizing gas chromatography (GC) with an electron capture detector (ECD). nih.govosha.gov Air samples are collected using a glass fiber filter coated with sulfuric acid. osha.govcdc.gov This method is highly sensitive, capable of detecting TDA at the parts per trillion level. nih.gov A key consideration in this method is the potential for positive interference from the corresponding diisocyanates (TDI), which can partially convert to TDA on the acidic filter. osha.gov To mitigate analyte loss, samples for some related compounds must be shipped and stored at reduced temperatures. osha.gov

A newer method developed in Poland also uses a sulfuric acid-treated glass fiber filter for sample collection, followed by extraction, derivatization with 3,5-dinitrobenzoyl chloride, and subsequent analysis by HPLC with a diode array detector (DAD). nih.govlodz.pldoaj.org This method allows for the determination of 2,4-TDA in a concentration range of 0.004–0.08 mg/m³ for a 720-liter air sample. nih.gov

The selection of a particular method depends on factors such as the presence of interfering substances, required detection limits, and available laboratory equipment. For example, m-Phenylenediamine can interfere with the determination of 2,4-TDA in NIOSH Method 5516. wikisource.orgcdc.gov

Table 1: Comparison of Selected Air Sampling and Analytical Methods for this compound

MethodSampler TypeAnalytical TechniqueDetection LimitKey Features
NIOSH 5516 Impinger with 1-(2-methoxyphenyl)piperazine in toluene cdc.govHPLC-UV nih.gov0.1 µg per sample nih.govcdc.govDetermines TDA in the presence of isocyanates; m-Phenylenediamine is an interference. wikisource.orgcdc.gov
OSHA 65 Sulfuric acid-coated glass fiber filter osha.govosha.govGC-ECD nih.govosha.gov11 ppt (B1677978) (56 ng/m³) nih.govosha.govHighly sensitive; potential for positive interference from TDI. nih.govosha.gov
Kowalska et al. (2017) Sulfuric acid-treated glass fiber filter nih.govdoaj.orgHPLC-DAD (after derivatization) nih.govdoaj.org51.36 ng/mL (LOD for derivative) nih.govdoaj.orgWorking range of 0.004–0.08 mg/m³ for a 720 L air sample. nih.gov

Quantification in Biological Fluids (Urine, Serum)

Biological monitoring provides a measure of the total absorbed dose of a substance from all routes of exposure, including dermal contact and inhalation. For this compound, urinalysis is a validated tool to assess occupational exposure.

One established method involves the determination of 2,4-toluenediamine (TDA), a metabolite of 2,4-toluene diisocyanate (TDI), in urine. nih.gov In a study of workers in a polyurethane foam factory, urine samples were collected and hydrolyzed to release the amine metabolites. nih.gov These metabolites, including 2,4-TDA, were then quantified using gas chromatography-mass spectrometry (GC-MS). nih.gov

The study demonstrated the feasibility and reliability of this biological monitoring approach. It was found that urinary TDA concentrations correlated significantly with airborne TDI levels. nih.gov The analysis revealed a fast urinary elimination phase during the work shift and a slower phase that indicated weekly accumulation. nih.gov This highlights the importance of sampling time, with end-of-shift samples reflecting recent exposure and samples taken at the beginning of a workweek indicating accumulation. nih.gov

Table 2: Method for Quantification of 2,4-Toluenediamine in Biological Fluids

MatrixAnalytical MethodAnalyteKey Findings
Urine Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis nih.gov2,4-Toluenediamine (TDA) nih.govUrinary TDA levels correlate with airborne TDI exposure; demonstrates both fast and slow elimination phases. nih.gov

Detection in Consumer Products and Materials (Food Packaging, Textiles, Hair Dyes)

This compound is used in the production of various consumer products, leading to potential residual levels in final goods. who.int Analytical methods have been developed to detect its presence in materials like polyurethane foams.

A gas chromatographic (GC) method using an electron capture detector (ECD) has been specifically developed to determine 2,4- and 2,6-diaminotoluenes in polyurethane foam. oup.com The method involves extracting the diaminotoluenes from the foam using toluene in a Soxhlet extractor. The extracted amines are then derivatized with heptafluorobutyric anhydride (HFBA) to form bis-heptafluorobutyrates. oup.com This derivatization makes the compounds suitable for sensitive detection by GC-ECD.

This specific and sensitive method was able to detect this compound at concentrations of 2.7–3.0 µg/g in three different commercial polyurethane foams. oup.com The detection limit for the this compound derivative was 5 picograms. oup.com This methodology is crucial for quality control and safety assessment of polyurethane-based consumer goods. While this compound is used in the manufacture of dyes, and has been used in hair dyes, specific recent methodologies for its detection in textiles and food packaging were not detailed in the surveyed literature. who.int

Table 3: Analytical Method for this compound in Consumer Materials

MaterialExtraction/Sample PreparationAnalytical TechniqueAnalyte FormDetection Level
Polyurethane Foam Soxhlet extraction with toluene, followed by derivatization with heptafluorobutyric anhydride (HFBA). oup.comGas Chromatography-Electron Capture Detector (GC-ECD) oup.comBis-heptafluorobutyrate derivative oup.com2.7-3.0 µg/g of foam; 5 pg for the derivative. oup.com

Theoretical and Computational Chemistry Studies

Reaction Mechanism Investigations

Computational studies have been instrumental in elucidating the complex reaction pathways involved in the synthesis of industrially significant chemicals derived from 2,4-TDA, such as Toluene (B28343) diisocyanate (2,4-TDI).

The phosgenation of 2,4-TDA is a critical industrial process. Quantum chemical calculations, particularly using methods like the G3MP2B3 model chemistry, have been employed to investigate the mechanisms of this reaction. researchgate.netmdpi.comnih.gov Studies have explored multiple potential reaction pathways, including scenarios described as "phosgenations first" and "stepwise phosgenations" or "consecutive phosgenations". researchgate.netnih.gov

A key aspect of computational reaction mechanism studies is the analysis of the thermodynamic profiles, which includes the energies of all intermediates and transition states. For the phosgenation of 2,4-TDA, these profiles have been calculated for both gas-phase reactions and reactions in a solvent medium like o-dichlorobenzene (ODCB). mdpi.comnih.gov

The presence of the ODCB solvent is shown to have a significant impact, dramatically reducing the reaction energy barriers compared to the gas-phase mechanism. researchgate.netnih.govnih.gov For instance, in the gas phase, the transition state for the initial phosgenation at the para-position amine group has a calculated activation barrier of 94.4 kJ/mol. researchgate.net The solvent effect can be described by a linear relationship between the gas-phase and solvent-phase energies. researchgate.netnih.gov

Theoretical calculations have also provided valuable thermochemical data for the species involved. For example, the standard enthalpy of formation has been recommended for 2,4-TDA (59.3 kJ/mol) and its product 2,4-TDI (−94.1 kJ/mol), as well as for various reaction intermediates. researchgate.netmdpi.comnih.govnih.gov The reaction to form intermediates like (5-amino-2-methylphenyl)carbamic chloride and (3-amino-4-methylphenyl)carbamic chloride is exothermic. researchgate.netnih.gov

Table 1: Calculated Gas-Phase Thermochemical Properties of 2,4-TDA Phosgenation Intermediates

This table presents the standard molar enthalpy of formation (Δf,298.15KH0(g)), standard molar entropy (S0(g)), and molar heat capacity (Cv(g)) calculated at 1 atm and 298.15 K. mdpi.com

Intermediate Compound NameFormulaΔf,298.15KH0(g) (kJ/mol)S0(g) (J/mol·K)Cv(g) (J/mol·K)
(5-amino-2-methylphenyl)carbamic chlorideC8H9ClN2O-6.2433.0160.0
(3-amino-4-methylphenyl)carbamic chlorideC8H9ClN2O-8.5430.7160.2
4-amino-2-isocyanato-1-methylbenzeneC8H8N2O28.1400.1146.4
2-amino-4-isocyanato-1-methylbenzeneC8H8N2O28.5398.7146.5

Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for predicting the electronic and optical properties of molecules like 2,4-diaminotoluene.

DFT calculations are routinely used to determine the optimized ground-state geometry of molecules. frontiersin.org Functionals such as B3LYP are commonly employed for this purpose. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and the energy of electronic transitions. nih.gov For Schiff bases derived from this compound, DFT has been used to rationalize their spectral properties. ias.ac.in Computational studies on the mutagenicity of aromatic amines suggest that the presence of a methyl group ortho to an amino group, as in this compound, can enhance carcinogenic potency, a phenomenon that can be explored through electronic structure analysis. researchgate.net

TD-DFT is the method of choice for calculating excited-state properties and predicting optical spectra. frontiersin.org It is used to simulate UV-Visible absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.govjksus.org

For complex organic molecules, TD-DFT can accurately predict maximum absorption wavelengths (λmax). jksus.orgresearchgate.net For example, in studies of related dye molecules, TD-DFT calculations using functionals like CAM-B3LYP have been shown to provide good agreement with experimental absorption data. nih.govlanl.gov This approach allows for the interpretation of experimental spectra by assigning specific peaks to electronic transitions between molecular orbitals. jksus.org While specific TD-DFT studies focused solely on this compound are not prevalent in the reviewed literature, the methodology has been successfully applied to its derivatives and similar aromatic amines, demonstrating its capability for predicting their optical behavior. researchgate.netias.ac.in

Table 2: Data Obtainable from DFT and TD-DFT Calculations for Aromatic Amines

This table outlines the typical parameters and properties that can be determined using DFT and TD-DFT computational methods.

Calculation MethodProperty/ParameterDescription
DFT Optimized Molecular GeometryProvides precise bond lengths and angles for the molecule's lowest energy conformation.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates electronic excitation energy.
Vibrational FrequenciesUsed to confirm a stable minimum on the potential energy surface and to simulate IR/Raman spectra.
TD-DFT Excitation EnergiesThe energy required to promote an electron from the ground state to an excited state.
Maximum Absorption Wavelength (λmax)The wavelength at which the molecule absorbs light most strongly, corresponding to a specific electronic transition.
Oscillator StrengthA dimensionless quantity that expresses the strength of an electronic transition.
Simulated UV-Vis SpectrumA theoretical prediction of the absorption spectrum, plotting absorption intensity versus wavelength.

Computational Modeling of Biological Interactions

Computational modeling is a valuable tool for investigating how this compound and its derivatives interact with biological systems at the molecular level. These studies can help in understanding the mechanisms of toxicity and carcinogenicity.

Molecular docking is a prominent computational technique used in this area. It predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or a DNA molecule. For example, computational studies have been performed on Schiff bases derived from this compound to investigate their interaction with DNA. bohrium.com These molecular docking analyses calculate the binding affinity, typically expressed as a binding energy in kcal/mol, and identify the specific type of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. bohrium.com Such studies have shown that derivatives of this compound can bind strongly within the grooves of DNA, with calculated binding energies ranging from -7.8 to -9.3 kcal/mol for different DNA models. bohrium.com These computational findings provide a molecular basis for the observed DNA binding and cleavage activities in experimental assays. bohrium.com

Ligand-Receptor Interactions (e.g., Suppression of Calcium Signaling)

Computational and experimental studies have explored the interaction of this compound and its parent compound, toluene diisocyanate (TDI), with various ligand-gated ion channel receptors. 2,4-TDA is the primary metabolite of TDI, and both compounds share the same basic toluene structure. nih.gov Research indicates that these compounds can interfere with neuronal signal transduction by affecting the function of these receptors, leading to a suppression of calcium signaling. nih.gov

Studies have investigated the effects of 2,4-TDA on the cytosolic calcium concentration ([Ca2+]c) in different cell lines upon stimulation of specific receptors. The findings demonstrate that 2,4-TDA can act on multiple ligand-gated ion channel receptors, suggesting a potential for neurotoxicity that warrants further investigation. nih.gov

Key findings from these investigations show a consistent suppression of the rise in cytosolic calcium induced by receptor-specific agonists. Both TDI and its metabolite 2,4-TDA were found to inhibit the increase in [Ca2+]c, although with varying degrees of potency depending on the receptor and cell type. nih.govnih.gov

Research Findings on Suppression of Calcium Signaling by 2,4-TDA and TDI:

Cell Line Receptor Type Agonist Effect of 2,4-TDA/TDI
Human Neuroblastoma SH-SY5Y Nicotinic Acetylcholine Receptors (nAChR) Epibatidine Suppression of [Ca2+]c rise nih.govnih.gov
PC12 Cells P2 Purinoceptors ATP Strong suppression of [Ca2+]c rise nih.gov

These interactions highlight the capacity of this compound to modulate the function of critical ion channels, a finding supported by both experimental data and the theoretical understanding of its chemical structure which allows it to interact with receptor binding sites.

Insights into Aggregation-Induced Emission (AIE) of Oligomers

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution become highly luminescent upon aggregation. This effect is contrary to the common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. Oligomers of this compound have been a subject of study for their AIE properties. researchgate.nettandfonline.com

Research has focused on synthesizing high-quality, water-soluble, and highly fluorescent oligo(this compound). tandfonline.comingentaconnect.com A significant breakthrough has been the development of an oligomer containing 5–6 repeating units that exhibits a remarkable 16-fold enhancement in fluorescence intensity due to AIE. researchgate.nettandfonline.com This was achieved by using a unique template of water-alcohol co-solvents that control the oligomer's aggregation. tandfonline.com The AIE characteristics are attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the structure, spectral properties, and sensing abilities of these oligomers. researchgate.netingentaconnect.com Theoretical analyses provide deep insights into the molecular structure and electronic properties that govern the AIE phenomenon. researchgate.net

Properties of AIE-Active Oligo(this compound):

Property Value/Description Source
Fluorescence Enhancement ~16-fold increase compared to previous polymers tandfonline.com
Quantum Yield (Φ) 0.49 (or 49%) researchgate.nettandfonline.com
Emission Band Narrow, with full width at half maximum = 45 nm researchgate.nettandfonline.com
Repeating Units 5–6 units tandfonline.com
Mechanism Aggregation-Induced Emission (AIE) via Restriction of Intramolecular Rotation (RIR) tandfonline.comrsc.org

The high quantum yield and narrow emission band make this oligo(2,4-DAT) a promising candidate for applications such as fluorescent chemosensors. researchgate.nettandfonline.com The ability to control its molecular weight and reduce the polydispersity index through solvent-directed methods further enhances its suitability for advanced material applications. researchgate.net These findings underscore the power of combining synthesis with theoretical studies to design materials with tailored photophysical properties.

Table of Mentioned Chemical Compounds

Compound Name
This compound (2,4-TDA)
Toluene diisocyanate (TDI)
Epibatidine
ATP (Adenosine triphosphate)
GABA (γ-aminobutyric acid)
Ethanol

Advanced Material Applications and Derivatives Research

Oligo(2,4-Diaminotoluene) for Fluorescent Probe Development

Recent scientific efforts have focused on synthesizing high-quality, fluorescent oligo(this compound) for use in probe development. These oligomers, consisting of 5–6 repeating units, exhibit strong photoluminescence and remarkable water solubility, making them suitable for sensor applications in aqueous environments. researchgate.netcsic.es A significant breakthrough has been the 16-fold enhancement of fluorescence properties compared to previously reported polymers, achieved through a phenomenon known as aggregation-induced emission (AIE). researchgate.netcsic.es

A key strategy for synthesizing these advanced oligomers involves using a unique template, specifically a "cage" made of water-alcohol co-solvents. researchgate.netcsic.es This method facilitates a controlled polymerization process, leading to the formation of oligomers with a defined number of repeating units (typically 5-6). This level of control is crucial for producing materials with consistent and reproducible fluorescent properties. The use of this water-alcohol template also imparts remarkable water solubility to the resulting oligo(this compound), which is a critical feature for its application as a chemosensor in biological and environmental systems. researchgate.netcsic.es

The formation and properties of the synthesized oligo(this compound) are confirmed through a comprehensive suite of modern analytical techniques. researchgate.netcsic.es These methods provide detailed information about the oligomer's chemical structure, morphology, thermal stability, and optical properties.

Each technique offers specific insights into the material's characteristics:

Fourier-transform infrared spectroscopy (FTIR) and Nuclear magnetic resonance (NMR) are used to confirm the chemical structure and bonding within the oligomer.

Powder X-ray diffraction (PXRD) analysis reveals the crystalline and amorphous nature of the material, with observed sharp peaks indicating regions of crystallinity.

Thermogravimetric analysis (TGA) and Derivative thermogravimetry (DTG) are employed to assess the thermal stability of the oligomer.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) helps in determining the molecular weight distribution of the oligomer chains.

Scanning electron microscopy (SEM) and Transmission electron microscopy (TEM) provide high-resolution images of the oligomer's surface morphology and internal structure.

Selected area electron diffraction (SAED) is used in conjunction with TEM to analyze the crystallinity of the material.

Dynamic light scattering (DLS) is utilized to measure the size distribution of the oligomer particles in solution. researchgate.netcsic.es

Analytical TechniquePurpose of Characterization
FTIR, NMRConfirmation of chemical structure and bonding
PXRDAnalysis of crystalline and amorphous nature
TGA, DTGAssessment of thermal stability
MALDI-TOF MSDetermination of molecular weight distribution
SEM, TEMImaging of surface morphology and internal structure
SAEDAnalysis of crystallinity
DLSMeasurement of particle size distribution in solution

The synthesized oligo(this compound) has demonstrated significant potential as a fluorescent chemo-sensor, particularly for the detection of arsenic species. researchgate.netcsic.es This application is driven by its high quantum yield (0.49) and narrow emission band, which are desirable characteristics for a sensitive fluorescent probe. researchgate.netcsic.es The chemical structure of the oligomer is well-suited for interacting with arsenic, leading to a detectable change in its fluorescence upon binding.

The performance of the oligomer as an analytical tool is characterized by a reproducible Limit of Detection (LOD) and a wide Linear Dynamic Range (LDR), making it a robust system for analytical measurements. researchgate.netcsic.es

ParameterValueSignificance
Quantum Yield0.49Indicates high efficiency of fluorescence emission
Full Width at Half Maximum45 nmRepresents a narrow and specific emission band
Limit of Detection (LOD)2.47 mMThe lowest concentration of arsenic species that can be reliably detected
Linear Dynamic Range (LDR)0–100 mMThe concentration range over which the sensor's response is linear

Synthesis and Performance of Energetic Salts

To broaden the applications of the well-known energetic material Picric acid (PA), research has been conducted on the synthesis of energetic salts using this compound. csic.es This work has led to the creation of a new salt, designated as PIC:24DAT, through the reaction of Picric acid and this compound.

The synthesis involves the formation of a salt between the phenolate of picric acid and the amino groups of this compound. Structural analysis via X-ray diffraction shows that the resulting salt's structure is governed by non-covalent interactions, particularly host-guest π-π stacking face-to-face interactions. These interactions, along with strong intra- and intermolecular hydrogen bonding, are believed to contribute to the material's reduced sensitivity.

A key performance characteristic of the PIC:24DAT salt is its significantly reduced impact sensitivity. Research indicates that the energetic salt is approximately 80% less sensitive to impact than Picric acid alone, which is a substantial improvement in safety. The detonation performance of this new salt has been calculated using EXPLO5 software, confirming its energetic nature while possessing enhanced stability.

CompoundKey Performance Characteristic
PIC:24DAT (Picric acid:this compound salt)Approximately 80% less impact sensitive than Picric acid (PA)

Research on this compound in Polymeric Membrane Materials

Regulatory Science and Risk Assessment Methodologies

International and National Regulatory Classifications

2,4-Diaminotoluene (2,4-TDA) is subject to a range of international and national regulatory classifications due to its toxicological profile, particularly its carcinogenicity. These classifications are established by various authoritative bodies to inform safe handling, use, and disposal practices.

International Agency for Research on Cancer (IARC)

The IARC, a part of the World Health Organization (WHO), has classified this compound in Group 2B , signifying that the agent is possibly carcinogenic to humans. This classification is based on sufficient evidence of carcinogenicity in experimental animals, as human data from epidemiological studies are unavailable. researchgate.netresearchgate.net

U.S. National Toxicology Program (NTP)

U.S. Environmental Protection Agency (EPA)

The U.S. EPA has classified this compound as a Group B2 carcinogen , which denotes that it is a probable human carcinogen. researchgate.net This classification is based on evidence of carcinogenicity in animals. researchgate.net The EPA's Integrated Risk Information System (IRIS) database provides hazard identification and dose-response assessment data to support risk management decisions. nih.govwikipedia.org However, a quantitative estimate of carcinogenic risk from oral or inhalation exposure has not been assessed under the IRIS Program. wikipedia.org

Furthermore, this compound is regulated under several U.S. federal statutes:

Clean Air Act: Listed as a hazardous air pollutant. tandfonline.com

Clean Water Act: Production is subject to effluent discharge limitations. tandfonline.com

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): Has a reportable quantity of 10 pounds. tandfonline.com

Emergency Planning and Community Right-to-Know Act (EPCRA): Listed as a substance subject to the Toxics Release Inventory (TRI) reporting requirements. tandfonline.com

Resource Conservation and Recovery Act (RCRA): Listed as a hazardous waste and a hazardous constituent of waste. tandfonline.com

European Chemicals Agency (ECHA)

Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union, this compound is identified as a Substance of Very High Concern (SVHC) . researchgate.net Its inclusion on the Candidate List is due to its classification as Carcinogenic (Article 57a) . researchgate.net

Other National Classifications

In addition to the above, this compound is subject to regulation in various other jurisdictions. For instance, it is included on California's Proposition 65 list as a chemical known to the state to cause cancer. researchgate.net

Interactive Data Table: Regulatory Classifications of this compound

Regulatory BodyClassification/DesignationBasis for Classification
International Agency for Research on Cancer (IARC)Group 2B: Possibly carcinogenic to humansSufficient evidence of carcinogenicity in experimental animals. researchgate.netresearchgate.net
U.S. National Toxicology Program (NTP)Reasonably anticipated to be a human carcinogenSufficient evidence of carcinogenicity from animal studies. tandfonline.comproquest.com
U.S. Environmental Protection Agency (EPA)Group B2: Probable human carcinogenEvidence of carcinogenicity in animals. researchgate.net
European Chemicals Agency (ECHA)Substance of Very High Concern (SVHC); Carcinogenic (Article 57a)Classified as a carcinogen. researchgate.net
California Proposition 65Known to the state to cause cancerEvidence of carcinogenicity. researchgate.net

Methodologies for Assessing Potential Human Exposure

Assessing human exposure to this compound is crucial for understanding and mitigating potential health risks. Various methodologies are employed to monitor and quantify exposure in both occupational and environmental settings. The primary routes of potential human exposure are dermal contact, inhalation, and ingestion. oup.com

Occupational Exposure Assessment

Workplace exposure is a primary concern, particularly in industries where this compound is produced or used, such as in the manufacturing of toluene (B28343) diisocyanate (TDI) for polyurethane production. oup.com

Air Monitoring: The concentration of this compound in workplace air is a key indicator of inhalation exposure. Methodologies for air sampling and analysis have been developed to determine airborne concentrations. One such method involves passing air through a sulfuric acid-treated glass fiber filter, followed by extraction, derivatization, and analysis using high-performance liquid chromatography (HPLC) with a diode array detector. This allows for the determination of this compound concentrations in the range of 0.004-0.08 mg/m³ for a 720-liter air sample.

Dermal Exposure Assessment: Given that this compound can be absorbed through the skin, assessing dermal exposure is critical. One innovative approach involves the development of a new offline solid-phase extraction (SPE) ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of TDA isomers on gloves. This method helps in determining the effectiveness of gloves in preventing dermal exposure to TDI and its degradation product, TDA.

Biomonitoring

Biomonitoring provides a measure of the internal dose of a chemical by analyzing its presence or its metabolites in biological samples. This approach integrates exposure from all routes.

Urine and Plasma Analysis: The determination of 2,4-toluenediamine (TDA) in hydrolyzed urine and plasma serves as a biomarker of exposure to 2,4-TDI. Strong associations have been found between personal air monitoring levels of TDI and the levels of TDA in both urine and plasma. These biological monitoring methods are considered useful for assessing occupational exposure to TDI.

Analytical Techniques: The analysis of TDA in biological matrices typically involves hydrolysis to release the diamine from its conjugates, followed by sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Environmental Monitoring

While occupational exposure is the primary focus, environmental exposure can also occur through industrial releases. Monitoring of environmental media such as water and soil can be conducted, although specific standardized methods for this compound in these matrices are less commonly documented in the readily available literature.

Interactive Data Table: Methodologies for Human Exposure Assessment to this compound

MethodologySample Matrix/MediumAnalytical TechniquePurpose
Air MonitoringWorkplace AirHigh-Performance Liquid Chromatography (HPLC) with Diode Array DetectorQuantify inhalation exposure in occupational settings.
Dermal Exposure AssessmentGlovesSolid-Phase Extraction (SPE) and UPLC-MS/MSEvaluate the effectiveness of personal protective equipment (gloves).
BiomonitoringUrine, PlasmaGas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MSDetermine the internal dose from all exposure routes.

Risk Assessment Frameworks for Environmental and Health Impacts

The risk assessment of this compound follows established frameworks that are designed to systematically evaluate the potential for adverse effects on human health and the environment. These frameworks generally consist of four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Human Health Risk Assessment

The primary health concern associated with this compound is its carcinogenicity. The risk assessment framework for this compound is heavily influenced by this endpoint.

Hazard Identification: This step involves identifying the types of adverse health effects that can be caused by this compound. As established by IARC, NTP, and EPA, there is sufficient evidence from animal studies to identify this compound as a carcinogen. researchgate.netresearchgate.nettandfonline.com Other potential health effects include skin and eye irritation, and effects on the liver and kidneys. reach24h.com

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse health effects. For carcinogens, this often involves developing a cancer slope factor (for oral exposure) or an inhalation unit risk. The U.S. EPA has calculated an oral cancer slope factor for this compound. However, the EPA's IRIS database indicates that the health effects data for diaminotoluene were determined to be inadequate for the derivation of an inhalation Reference Concentration (RfC) for non-cancer effects. epa.gov

Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human exposure to the chemical, as detailed in the previous section.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse health effects occurring in exposed populations. Due to the classification of this compound as a probable human carcinogen, risk management strategies often focus on minimizing exposure to the lowest feasible levels. oecd.org

Environmental Risk Assessment

The environmental risk assessment of this compound evaluates its potential impacts on ecosystems.

Hazard Identification: This involves determining the adverse effects the substance can have on environmental organisms. This compound has been shown to be toxic to aquatic organisms. reach24h.com

Dose-Response Assessment: This step establishes the relationship between the concentration of this compound in the environment and the effects on aquatic life.

Exposure Assessment: This involves predicting the environmental concentrations of the chemical resulting from its release and transport in various environmental compartments such as water and soil.

Risk Characterization: The risk is characterized by comparing the predicted environmental concentrations with the concentrations known to cause harm to environmental organisms.

Integrated Risk Assessment Frameworks

Organizations like the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD) promote integrated frameworks that consider both human health and ecological risks. tandfonline.comproquest.comnih.gov These frameworks emphasize a holistic approach to risk assessment, recognizing the interconnectedness of human and environmental health. The OECD also provides internationally accepted guidelines for the testing of chemicals to generate data for hazard and risk assessments. oecd.org

Interactive Data Table: Key Components of Risk Assessment for this compound

Risk Assessment ComponentHuman Health FocusEnvironmental Focus
Hazard Identification Carcinogenicity (Group 2B/B2), skin/eye irritation, liver and kidney toxicity. researchgate.netresearchgate.nettandfonline.comreach24h.comToxicity to aquatic organisms. reach24h.com
Dose-Response Assessment Development of cancer slope factors; data inadequate for inhalation RfC for non-cancer effects. epa.govDetermination of toxicity thresholds for aquatic species.
Exposure Assessment Monitoring of workplace air, dermal exposure assessment, and biomonitoring of urine and plasma.Modeling and measurement of concentrations in water and soil following releases.
Risk Characterization Estimation of cancer risk in exposed populations; recommendation to minimize exposure to lowest feasible levels. oecd.orgComparison of predicted environmental concentrations to aquatic toxicity data.

Future Research Directions

Elucidating Unclear Mechanisms of Action

2,4-Diaminotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, which have shown it can cause liver cancer and sarcomas in rats. nih.gov The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. industrialchemicals.gov.au The genotoxic mechanism is believed to involve metabolic activation, leading to the formation of DNA adducts, which are covalent bonds between the chemical and DNA. nih.gov

Research has shown that the metabolic activation of 2,4-DAT can result in approximately 300 adducts per 10 million nucleotides in vitro. nih.gov Studies using monoclonal antibodies have indicated that the guanine base is a primary target for this binding and that the para-amino group of 2,4-DAT is significantly involved in the activation process. nih.gov Furthermore, investigations in human hepatoma cell lines (HepG2) have explored 2,4-DAT-induced DNA damage and repair mechanisms. sigmaaldrich.com

Despite this progress, significant questions remain. Future research should prioritize a more detailed molecular-level understanding of these processes. Key areas for investigation include:

Identifying Specific Metabolic Pathways: Pinpointing the specific enzymes and metabolic pathways responsible for activating 2,4-DAT to its ultimate carcinogenic form in human tissues.

Characterizing DNA Adducts: Fully characterizing the complete spectrum of DNA adducts formed and understanding their specific roles in initiating mutagenic and carcinogenic events.

Downstream Cellular Consequences: Investigating the downstream effects of DNA adduct formation, including the activation of specific DNA repair pathways, cell cycle arrest, and apoptosis.

Reproductive Toxicity Mechanisms: Elucidating the precise mechanisms behind its observed reproductive toxicity, as studies have noted inhibition of spermatogenesis in male rats. industrialchemicals.gov.au

A deeper understanding of these mechanisms is essential for improving human health risk assessments and developing potential preventative strategies.

Development of Novel Remediation Technologies

The presence of this compound and its precursor, 2,4-dinitrotoluene (B133949) (2,4-DNT), in industrial wastewater and contaminated soil poses environmental risks, necessitating the development of effective cleanup technologies. researchgate.netgoogle.com Current research has shown promise in bioremediation and advanced oxidation processes (AOPs).

Bioremediation utilizes microorganisms to degrade or detoxify contaminants. Studies have identified bacteria, such as Pseudomonas aeruginosa, capable of reducing the nitro groups on 2,4-DNT to form 2,4-DAT. researchgate.netascelibrary.org A significant challenge in bioremediation is the low bioavailability of hydrophobic compounds like 2,4-DNT. To overcome this, researchers are exploring the use of microbially produced biosurfactants, such as rhamnolipids and lipopeptides, which can enhance the solubility and microbial uptake of these pollutants. researchgate.netresearchgate.net Another promising approach is the use of AOPs, such as the UV/H₂O₂ process, which has been shown to effectively degrade 2,4-DAT in synthetic wastewater. sigmaaldrich.com

Future research should focus on advancing these technologies by:

Discovering and Engineering Microbes: Identifying novel microbial strains with superior degradation capabilities for both 2,4-DNT and 2,4-DAT and using genetic engineering to enhance their efficiency and resilience.

Optimizing Biosurfactant-Enhanced Remediation: Investigating the synergistic effects of microbial consortia and different types of biosurfactants to maximize degradation rates. researchgate.net

Developing Hybrid Remediation Systems: Designing integrated systems that combine different technologies, such as bioremediation with AOPs or phytoremediation, to treat complex waste streams more effectively.

Field-Scale Application and Monitoring: Translating successful laboratory-scale technologies to real-world field applications and developing robust monitoring protocols to assess their long-term effectiveness and ecological impact.

The following table summarizes key findings from recent remediation studies.

Remediation TechnologyTarget Compound(s)Key Findings
Bioremediation 2,4-Dinitrotoluene (2,4-DNT)Pseudomonas aeruginosa MK720218 was shown to reduce 2,4-DNT to 2,4-DAT. researchgate.netascelibrary.org
Biosurfactant-Enhanced Bioremediation 2,4-Dinitrotoluene (2,4-DNT)Rhamnolipid biosurfactants enhanced the biotransformation of 2,4-DNT over a 10-day period. researchgate.netascelibrary.org
Biosurfactant-Enhanced Bioremediation This compound (2,4-DAT)Lipopeptide biosurfactants produced by bacterial strains were shown to enhance the bioremediation of 2,4-DAT in aqueous solutions. researchgate.net
Advanced Oxidation Process (AOP) This compound (2,4-DAT)The UV/H₂O₂ process demonstrated potential for the degradation of 2,4-DAT in synthetic wastewater. sigmaaldrich.com

Advanced Material Design with Enhanced Properties

This compound is a foundational building block in the polymer industry, most notably for producing toluene (B28343) diisocyanate (TDI), a key component of polyurethanes. chemicalbook.comwikipedia.org Its utility also extends to the synthesis of dyes, polyamides, and impact resins. chemimpex.com The future of materials science involving 2,4-DAT lies in moving beyond these traditional applications to create novel materials with precisely tailored, high-performance properties.

A promising research avenue is the synthesis of functional oligomers and polymers. For instance, a high-quality fluorescent oligo(this compound) has been synthesized that exhibits a 16-fold enhancement in fluorescence compared to analogous polymers due to an aggregation-induced emission (AIE) effect. tandfonline.com This oligomer shows potential as a highly sensitive and selective fluorescent chemosensor for detecting arsenic species. tandfonline.com Another area of exploration is in energetic materials, where new salts formed between this compound and picric acid have been synthesized and characterized for their potential use in developing safer explosives. sigmaaldrich.com

Future research in advanced material design should include:

High-Performance Polymers: Synthesizing new polyamides, polyimides, or other polymers derived from 2,4-DAT with enhanced thermal stability, mechanical strength, and chemical resistance for demanding applications in the aerospace and electronics industries.

Functional Materials: Expanding the development of 2,4-DAT-based materials for sensing, electronics, and photonics. This includes creating new chemosensors for other environmental pollutants and developing novel conductive polymers or materials with unique optical properties.

Sustainable Polymer Chemistry: Investigating greener synthesis routes for 2,4-DAT-based polymers and developing recyclable or biodegradable polyurethane foams to mitigate the environmental impact of these widely used materials.

Refinement of Analytical and Computational Models

Accurate detection and quantification of this compound are crucial for monitoring occupational exposure, assessing environmental contamination, and studying its metabolic fate. irsst.qc.canih.gov Current analytical methods predominantly rely on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). irsst.qc.canih.gov These techniques have been successfully applied to measure 2,4-DAT in various matrices, including workplace air, urine, and plasma, with detection limits in the nanogram range. nih.govnih.gov

Computational chemistry is also emerging as a powerful tool. For example, computational models have been used to understand the structure, spectral properties, and sensing mechanism of the fluorescent oligo(this compound) developed for arsenic detection. tandfonline.com

To further enhance capabilities in this area, future research should focus on:

Improving Analytical Sensitivity: Developing new analytical methods with even lower limits of detection (LOD) and quantification (LOQ) to better assess low-level chronic exposures and trace environmental contamination.

Real-Time Monitoring: Creating portable sensors and real-time monitoring systems for the rapid, on-site detection of 2,4-DAT in industrial settings.

Advanced Computational Modeling: Utilizing computational tools like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of 2,4-DAT metabolites and derivatives, and to guide the design of new, safer materials.

Metabolomics and Adductomics: Applying advanced mass spectrometry techniques to identify and quantify the full range of 2,4-DAT metabolites and DNA adducts in biological samples, providing deeper insights into its mechanism of action.

The table below highlights the performance of some existing analytical methods.

Analytical TechniqueMatrixLimit of Detection (LOD) / Quantitation
HPLC Urine and PlasmaCan quantify 1-2 ng of the compound. nih.gov
UPLC-MS/MS Glove ExtractsLOD: 2.83 ng/mL; LOQ: 9.42 ng/mL. irsst.qc.ca
HPLC with DAD Workplace AirMethod developed for determining concentrations for individual dosimetry. nih.gov

Q & A

Basic Research Questions

Q. What chromatographic methods are optimal for detecting trace 2,4-diaminotoluene in biological or environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in biological matrices. For example, reversed-phase C18 columns with mobile phases like methanol/water (70:30 v/v) and detection at 254 nm achieve limits of detection (LOD) below 0.1 ppm . Gas chromatography coupled with mass spectrometry (GC-MS) is preferred for complex environmental samples, employing derivatization (e.g., acetylation) to enhance volatility and sensitivity .

Q. How is this compound synthesized, and what are critical purity control measures?

  • Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of 2,4-dinitrotoluene using nickel or palladium catalysts under hydrogen pressure (1–5 atm) at 50–80°C . Purity control involves monitoring residual nitrotoluene isomers via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Impurities like 2,6-diaminotoluene must be kept below 0.5% to avoid confounding toxicity studies .

Advanced Research Questions

Q. How do structural isomers (e.g., 2,4- vs. 2,6-diaminotoluene) influence carcinogenicity, and what mechanisms explain their divergent effects?

  • Methodological Answer : this compound is a confirmed carcinogen (IARC Group 2B), inducing liver tumors in rodents through metabolic activation to reactive intermediates (e.g., N-hydroxy metabolites) that form DNA adducts . In contrast, 2,6-diaminotoluene lacks carcinogenicity due to steric hindrance that prevents metabolic activation . Comparative studies using Ames tests with S9 liver fractions and in vivo micronucleus assays are critical for elucidating isomer-specific mechanisms .

Q. What kinetic models describe the synthesis of toluene diisocyanate precursors from this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The reaction of this compound with urea and methanol to produce dimethyl toluene-2,4-dicarbamate (TDC) follows pseudo-first-order kinetics. Key parameters include temperature (120–150°C), methanol-to-urea molar ratio (4:1), and catalyst concentration (e.g., 1% zinc acetate). Autoclave experiments with parametric estimation show a rate constant (kk) of 1.2×1031.2 \times 10^{-3} s1^{-1} at 140°C, with activation energy (EaE_a) of 45 kJ/mol .

Q. How do contradictory findings in this compound toxicity studies (e.g., methemoglobinemia vs. neurotoxicity) arise, and how can experimental design mitigate confounding factors?

  • Methodological Answer : Discrepancies in toxicity outcomes often stem from differences in exposure routes (oral vs. dermal), dose regimes, or impurities (e.g., residual 2,6-isomers). For example, methemoglobinemia is dose-dependent in acute exposures (≥50 mg/kg in rats), while neurotoxicity manifests in chronic studies (>6 months). Rigorous impurity profiling (via HPLC) and standardized OECD Guidelines (e.g., Test No. 451 for carcinogenicity) are essential for reproducibility .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Probit or log-logistic models are used for dose-response analysis of binary endpoints (e.g., tumor incidence). For continuous data (e.g., enzyme activity), mixed-effects models account for inter-individual variability. Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL approaches to quantify low-dose risks, with confidence intervals derived via bootstrap resampling .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) differentiate this compound from its derivatives in reaction mixtures?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies characteristic N-H stretches (3300–3500 cm1^{-1}) and aromatic C-H bends (800–900 cm1^{-1}). 1^1H-NMR distinguishes this compound (δ 6.5–7.0 ppm for aromatic protons, δ 3.2 ppm for NH2_2) from methylated derivatives (e.g., δ 2.3 ppm for CH3_3 in toluene diisocyanate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.